molecular formula C9H14O5 B2377661 2-Ethoxycarbonyloxane-2-carboxylic acid CAS No. 2411290-58-7

2-Ethoxycarbonyloxane-2-carboxylic acid

Cat. No.: B2377661
CAS No.: 2411290-58-7
M. Wt: 202.206
InChI Key: MOTNJFSVVPQRBT-UHFFFAOYSA-N
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Description

2-Ethoxycarbonyloxane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O5. It is also known by its IUPAC name, 2-(ethoxycarbonyl)tetrahydro-2H-pyran-2-carboxylic acid . This compound is characterized by its unique structure, which includes an oxane ring substituted with ethoxycarbonyl and carboxylic acid groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxycarbonyloxane-2-carboxylic acid typically involves the reaction of tetrahydropyran with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxycarbonyloxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Ethoxycarbonyloxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxycarbonyloxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form stable intermediates that facilitate the formation of desired products. The exact molecular targets and pathways involved may vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 2-(Methoxycarbonyl)oxane-2-carboxylic acid
  • 2-(Propoxycarbonyl)oxane-2-carboxylic acid
  • 2-(Butoxycarbonyl)oxane-2-carboxylic acid

Comparison: Compared to similar compounds, 2-ethoxycarbonyloxane-2-carboxylic acid is unique due to its specific ethoxycarbonyl substitution, which can influence its reactivity and stability. The presence of the ethoxy group can enhance the compound’s solubility and facilitate certain reactions that may not be as efficient with other alkoxycarbonyl groups .

Properties

IUPAC Name

2-ethoxycarbonyloxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-2-13-8(12)9(7(10)11)5-3-4-6-14-9/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTNJFSVVPQRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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